molecular formula C17H16N4O3S4 B6552680 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1008108-58-4

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B6552680
CAS No.: 1008108-58-4
M. Wt: 452.6 g/mol
InChI Key: SJTWSUOOCOSYHP-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide features a pyrimidine core substituted with an amino group and a thiophene-2-sulfonyl moiety at positions 4 and 5, respectively. A sulfanyl (-S-) linker bridges the pyrimidine to an acetamide group, which is further connected to a 3-(methylsulfanyl)phenyl substituent.

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S4/c1-25-12-5-2-4-11(8-12)20-14(22)10-27-17-19-9-13(16(18)21-17)28(23,24)15-6-3-7-26-15/h2-9H,10H2,1H3,(H,20,22)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTWSUOOCOSYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it may interact with its targets through hydrogen bonding or other non-covalent interactions.

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are currently unknown. These properties would significantly impact the compound’s bioavailability and overall pharmacological profile.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s challenging to predict how these factors might impact its behavior.

Biological Activity

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its structural characteristics, including a pyrimidine ring, thiophene moiety, and a methylsulfanyl-substituted phenyl group. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Insights

The compound's structure can be broken down into several key components:

  • Pyrimidine Ring : Known for its role in nucleic acids and various biological processes.
  • Thiophene Moiety : Often associated with biological activity due to its electron-rich nature.
  • Methylsulfanyl Group : This functional group may enhance lipophilicity and bioavailability.

Biological Activity Profiles

Research on similar compounds suggests a range of biological activities that may be extrapolated to this compound:

  • Anticancer Activity :
    • Compounds with thiophene and pyrimidine structures have shown significant anticancer potential by inhibiting protein kinases involved in cell proliferation. For instance, derivatives with similar structural motifs have demonstrated IC50 values indicating potent inhibition against various cancer cell lines, including those resistant to conventional therapies .
  • Antimicrobial Properties :
    • The sulfonamide derivatives are known for their antimicrobial effects. Studies have indicated that compounds featuring sulfonamide groups can inhibit bacterial growth, particularly against Gram-positive strains like Staphylococcus aureus and Gram-negative strains .
  • Enzyme Inhibition :
    • The compound may exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. Similar compounds have demonstrated significant inhibition rates, suggesting potential applications in treating neurodegenerative diseases and urinary tract infections .

Case Studies and Research Findings

Several studies provide insights into the biological activities of structurally related compounds:

StudyFindings
Investigated the synthesis of thiophene/pyrimidine derivatives showing significant kinase inhibition (41.4% - 83.5%) with a focus on FLT3 kinase.
Reported anticancer activity against liver cell carcinoma with compounds inducing apoptosis through interactions with VEGFR-2 and AKT pathways.
Characterized antimicrobial activities of thiazole derivatives against drug-resistant strains, suggesting a broad-spectrum efficacy that may be relevant for the target compound.

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Core : This is achieved through a condensation reaction between thiophene-2-sulfonyl chloride and an appropriate amine, followed by cyclization.
  • Introduction of the Thioether Linkage : The thioether linkage is formed by reacting the pyrimidine intermediate with a thiol compound under basic conditions.
  • Acetamide Formation : The acetamide moiety is synthesized by reacting the thioether intermediate with an acyl chloride in the presence of a base.
  • Final Substitution : The last step involves nucleophilic substitution to introduce the 3-(methylsulfanyl)phenyl group.

These synthetic routes can be optimized for industrial production to enhance yield and purity, potentially utilizing automated reactors and advanced purification techniques such as chromatography.

Medicinal Chemistry

The compound's structure makes it a promising candidate for drug development. Its potential applications include:

  • Targeting Enzymes : The thiophen-2-sulfonyl group may interact with enzyme active sites, leading to inhibition or modulation of enzymatic activity. This could be beneficial in treating diseases where such enzymes are dysregulated.
  • Lead Compound Development : It can serve as a lead compound for synthesizing new pharmaceuticals aimed at specific disease pathways.

Materials Science

The unique electronic properties imparted by the thiophen-2-sulfonyl group make this compound relevant in materials science:

  • Organic Semiconductors : Its structural characteristics may facilitate the development of organic semiconductor materials, which are crucial for electronic applications.
  • Advanced Materials : The compound could contribute to creating novel materials with tailored properties for use in various technological applications.

Biological Studies

The compound can also be utilized in biological research to explore structure-activity relationships (SAR):

  • Chemical Modifications : By studying how different modifications affect biological activity, researchers can gain insights into optimal structural configurations for desired effects.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Synthetic Route References
Target Compound Pyrimidine 4-Amino, 5-(thiophene-2-sulfonyl), N-[3-(methylsulfanyl)phenyl] Under investigation Sulfanyl coupling, sulfonation
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-Dimethyl, N-(4-methylpyridin-2-yl) Intermediate Nucleophilic substitution
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide Triazole 4-Amino, 5-(2-pyridyl), N-(m-tolyl) Antimicrobial Triazole ring cyclization
N-(diphenylmethyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide Pyrimidine 6-Trifluoromethyl, 4-thiophen-2-yl, N-diphenylmethyl Metabolic stability studies Trifluoromethyl incorporation

Q & A

Q. Methodological Answer :

  • pH stability assays : Incubate the compound in buffers (pH 1–10) and analyze degradation via LC-MS. Sulfonyl groups are generally stable, but thioethers may oxidize to sulfoxides in acidic conditions.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td). For example, sulfonamide derivatives show Td > 200°C, indicating solid-state stability .
  • Serum stability studies : Incubate with human serum at 37°C; quantify intact compound over 24 hours using HPLC .

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